
1,3-Oxazol-2-amine
Overview
Description
1,3-Oxazol-2-amine is a heterocyclic compound featuring a five-membered oxazole ring with an amine group at the 2-position. This structure serves as a versatile scaffold in medicinal chemistry and materials science due to its ability to undergo diverse functionalization. Key derivatives of this core structure exhibit variations in substituent groups, which significantly influence their physicochemical properties, synthetic pathways, and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazol-2-amine can be synthesized through several methods. One common approach involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate, which allows the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step . Another method involves the use of tert-butylimino-tri(pyrrolidino)phosphorane and sodium trifluoroacetate in combination with an air-stable nickel(II) precatalyst for the arylation of oxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide, is one of the most efficient methods for producing oxazole-based compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazol-2-amine undergoes various chemical reactions, including:
Protonation: The primary amine group can be protonated under acidic conditions.
Acylation and Alkylation: The amine group can participate in acylation and alkylation reactions.
Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Protonation: Typically involves the use of strong acids.
Acylation: Common reagents include acyl chlorides and anhydrides.
Alkylation: Alkyl halides are often used as reagents.
Electrophilic Substitution: Reagents such as bromine or chlorine can be used under appropriate conditions.
Major Products
Protonation: Forms the protonated amine.
Acylation: Produces acylated derivatives.
Alkylation: Results in alkylated amine derivatives.
Electrophilic Substitution: Yields substituted oxazole derivatives.
Scientific Research Applications
1,3-Oxazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-oxazol-2-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions and other non-covalent interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
Substituent positions and electronic effects play critical roles in differentiating oxazol-2-amine derivatives:
Key Observations :
- Methyl groups (e.g., 4- or 5-methyl) enhance lipophilicity and stability, making these derivatives suitable for material applications .
- Halogenated aryl groups (e.g., 4-chlorophenyl or 4-fluorophenyl) improve binding affinity to biological targets or enhance crystallinity for material science .
- Dihydro modifications (e.g., Aminorex) introduce stereoelectronic effects that potentiate psychoactive properties .
Biological Activity
1,3-Oxazol-2-amine is a compound that belongs to the oxazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Overview of this compound
This compound is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 1,3-oxazole derivatives. For instance, compounds containing the 1,3-oxazole nucleus have shown efficacy against various pathogens:
- Antibacterial : 1,3-Oxazol derivatives have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives could strongly inhibit DNA gyrase in these bacteria at low concentrations .
- Antifungal : Research indicates that 1,3-oxazolylphosphonium derivatives exhibit potent activity against Candida albicans, making them promising candidates for treating candidiasis .
Compound | Activity Type | Target Pathogen | Reference |
---|---|---|---|
1,3-Oxazol Derivative A | Antibacterial | Staphylococcus aureus | |
1,3-Oxazol Derivative B | Antifungal | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been particularly emphasized in the context of acute myeloid leukemia (AML). A notable study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as an effective FLT3 inhibitor. This compound inhibited the proliferation of FLT3-ITD positive AML cells and induced apoptosis in vitro and in vivo .
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
5-(4-fluorophenyl)-N-phenyloxazol-2-amine | AML | FLT3 inhibition |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1,3-oxazole derivatives. Studies have indicated that modifications to the oxazole ring can significantly enhance antimicrobial and anticancer activities. For example:
- Substitutions at specific positions on the oxazole ring have been linked to increased potency against bacterial strains.
- The introduction of functional groups can improve interactions with target enzymes or receptors involved in disease processes .
Case Study 1: Antimicrobial Efficacy
A series of 1,3-benzoxazol derivatives were synthesized and tested for their quorum sensing inhibitory activities. Compounds such as 5-chloro-1,3-benzoxazol demonstrated significant reductions in biofilm formation and virulence factor production in Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents .
Case Study 2: Anticancer Applications
In a study focused on AML treatment protocols, 7c was shown to inhibit FLT3 activity effectively. The compound not only reduced tumor growth in xenograft models but also suppressed DNA damage repair gene expression, suggesting a multifaceted approach to cancer therapy .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3-Oxazol-2-amine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions between hydrazides and cyanogen bromide under optimized conditions. For example, ultrasound irradiation (20–40 kHz) in ethanol with potassium bicarbonate as a base enhances reaction efficiency, achieving yields of 70–90% . Temperature control (reflux at 80–100°C) and solvent selection (e.g., ethanol vs. DMF) are critical for minimizing side products. Structural variations, such as trifluoromethyl substitutions, require modified protocols, as seen in 5-(Trifluoromethyl)-1,3-oxazol-2-amine synthesis .
Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- FT-IR : Identify amine (–NH₂) stretches (3200–3400 cm⁻¹) and oxazole ring vibrations (1500–1600 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions in aromatic systems (λmax 260–300 nm) .
- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N ratios .
Q. What preliminary biological assays are recommended for screening this compound derivatives?
- Methodological Answer : Initial screens should focus on:
- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
- Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical antioxidant data for this compound derivatives?
- Methodological Answer : Discrepancies in DPPH assay results (e.g., unexpected radical stability) may arise from non-classical hydrogen atom transfer mechanisms. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model radical adduct formation and identify electron-deficient regions in the oxazole ring. Molecular dynamics simulations further clarify solvent effects .
Q. What strategies optimize regioselectivity in the synthesis of substituted this compound derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : Electron-withdrawing substituents (e.g., –CF₃) direct electrophilic attacks to specific ring positions .
- Catalytic Systems : Pd-catalyzed C–H activation enables selective functionalization at C4 or C5 positions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity via uniform heating .
Q. How do structural modifications of this compound impact its pharmacokinetic profile?
- Methodological Answer :
- Lipophilicity : Introduce alkyl chains (e.g., –CH₃, –CF₃) to enhance membrane permeability (logP 1.5–3.0) .
- Metabolic Stability : Fluorine substitutions reduce CYP450-mediated oxidation, as shown in 4-Fluoro-N-methyl derivatives .
- Toxicity : Ames tests and hepatocyte viability assays assess genotoxicity and hepatic clearance .
Q. What role do this compound derivatives play in targeting bacterial efflux pumps?
- Methodological Answer : Derivatives like 5-aryl-substituted oxazoles inhibit NorA efflux pumps in methicillin-resistant S. aureus (MRSA). Synergistic studies with ethidium bromide (EtBr) quantify efflux inhibition via fluorescence assays (≥50% reduction in IC₅₀ values) .
Q. Methodological and Analytical Challenges
Q. How can HPLC-MS/MS distinguish isomeric impurities in this compound synthesis?
- Methodological Answer : Use reversed-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid). MS/MS fragmentation patterns (e.g., m/z 150→105 for primary amine loss) differentiate isomers. Limit detection thresholds to ≤0.1% impurity .
Q. What purification techniques are optimal for polar this compound derivatives?
- Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization in ethanol/water (7:3). For highly polar derivatives, ion-exchange resins (Dowex 50WX4) improve purity .
Q. How do regulatory guidelines influence the design of this compound analogs for preclinical studies?
Properties
IUPAC Name |
1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTKAGSPIFDCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339766 | |
Record name | Oxazole-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4570-45-0 | |
Record name | 2-Oxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4570-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazole-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxazolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.